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Compound Name: Guanfu base A

Cat. No.: B1236759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist, is a centrally

acting agent with established therapeutic applications in the management of hypertension and

Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth

overview of the core physicochemical properties, pharmacology, and analytical methodologies

pertinent to Guanfacine hydrochloride. Detailed experimental protocols for key assays are

presented, alongside visualizations of its primary signaling pathway and relevant experimental

workflows to support further research and development.

Chemical and Physical Properties
Guanfacine hydrochloride is the monohydrochloride salt of Guanfacine. It presents as a white

to off-white crystalline powder.[1]
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Property Value References

Chemical Name

N-(diaminomethylidene)-2-

(2,6-

dichlorophenyl)acetamide;hydr

ochloride

[2]

Synonyms Guanfacine HCl, Tenex, Intuniv [2]

Molecular Formula C₉H₉Cl₂N₃O · HCl [3]

Molecular Weight 282.55 g/mol [1]

Melting Point 211.0 to 215.0 °C

Solubility

Sparingly soluble in water and

alcohol; slightly soluble in

acetone. Soluble in ethanol

(~25 mg/mL), DMSO (~30

mg/mL), and DMF (~30

mg/mL). In PBS (pH 7.2),

solubility is approximately 10

mg/mL.

pKa (Strongest Acidic) 11.64

pKa (Strongest Basic) 8.65

Pharmacology
Pharmacodynamics
Guanfacine is a selective agonist for the alpha-2A adrenergic receptor (α2A-AR), exhibiting a

significantly higher affinity for this subtype compared to α2B and α2C adrenoceptors. This

selectivity is crucial to its mechanism of action and therapeutic effects.
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Receptor Subtype Kᵢ (nM)
EC₅₀ (nM) for
[³⁵S]GTPγS binding

References

α2A-Adrenergic

Receptor
93 52

α2B-Adrenergic

Receptor
1,380 288

α2C-Adrenergic

Receptor
3,890 602

Imidazoline Receptor

1
19 -

The primary mechanism of action involves the stimulation of central α2A-adrenergic receptors.

This leads to a reduction in sympathetic nerve impulses from the vasomotor center to the heart

and blood vessels, resulting in decreased peripheral vascular resistance and a lower heart

rate. In the context of ADHD, Guanfacine's efficacy is attributed to its action on postsynaptic

α2A-receptors in the prefrontal cortex. By mimicking norepinephrine's effect at these receptors,

it inhibits the production of cyclic AMP (cAMP) and closes HCN (hyperpolarization-activated

cyclic nucleotide-gated) channels. This enhances the signal transmission of pyramidal neurons,

thereby improving working memory and attention.

Pharmacokinetics
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Parameter Value References

Bioavailability (Oral) ~80%

Time to Peak Plasma

Concentration (Tₘₐₓ)

1 to 4 hours (average 2.6

hours)

Elimination Half-Life
Approximately 17 hours (range

10-30 hours)

Protein Binding ~70%

Volume of Distribution 6.3 L/kg

Metabolism
Primarily hepatic, via CYP3A4,

to a 3-hydroxylated derivative.

Excretion Primarily renal.

Signaling Pathway and Experimental Workflows
Guanfacine Signaling Pathway in Prefrontal Cortex
Neurons
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Caption: Guanfacine's mechanism of action in the prefrontal cortex.

Experimental Workflow: Stability-Indicating HPLC
Method
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Start: Guanfacine HCl Bulk Drug/Dosage Form

Forced Degradation Studies
(Acid, Base, Oxidation, Thermal, Photolysis)

Sample Preparation
(Dissolution in Diluent)

RP-HPLC Analysis
Column: C18

Mobile Phase: Ammonium Acetate Buffer & Acetonitrile
Detection: UV at 220 nm

Data Acquisition and Analysis
(Peak Purity, Degradation Products)

End: Quantitation and Stability Assessment

Click to download full resolution via product page

Caption: Workflow for a stability-indicating RP-HPLC method.

Logical Relationship: Synthesis of Guanfacine
Hydrochloride

2,6-Dichlorophenylacetonitrile Guanidine

Methyl 2,6-dichlorophenylacetateMethanolysis (H₂SO₄)

Guanfacine Base

Condensation with Guanidine

Guanfacine HydrochlorideTreatment with HCl
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Click to download full resolution via product page

Caption: A common synthetic route for Guanfacine Hydrochloride.

Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for the determination of Guanfacine

hydrochloride in bulk drug and pharmaceutical dosage forms.

Objective: To quantify Guanfacine hydrochloride and separate it from its degradation products.

Materials and Instrumentation:

HPLC system with UV detector

C18 column (e.g., Apollo, 250mm x 4.6mm, 5µm)

Ammonium acetate (50mM, volatile buffer)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Guanfacine hydrochloride reference standard

Hydrochloric acid (1.0 N)

Sodium hydroxide (0.1 N)

Hydrogen peroxide (30%)

Chromatographic Conditions:

Mobile Phase: 50mM Ammonium acetate and acetonitrile (65:35, v/v)

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C
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Detection Wavelength: 220 nm

Injection Volume: 5 µL

Procedure:

Standard Solution Preparation: Prepare a stock solution of Guanfacine hydrochloride

reference standard (e.g., 3.0 mg/mL) in a diluent of Water:Acetonitrile (70:30). Further dilute

to a suitable working concentration.

Sample Preparation:

Bulk Drug: Accurately weigh and dissolve the Guanfacine hydrochloride sample in the

diluent to achieve a known concentration.

Dosage Form: Weigh and finely powder a sufficient number of tablets. Transfer an amount

of powder equivalent to a known amount of Guanfacine hydrochloride into a volumetric

flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution

through a 0.45 µm filter.

Forced Degradation Studies:

Acid Hydrolysis: Dissolve a known amount of the drug in diluent, add 1.0 N HCl, and keep

at room temperature for approximately 3 hours. Neutralize the solution with NaOH.

Base Hydrolysis: Dissolve the drug in diluent, add 0.1 N NaOH, and reflux at 60 °C for

about 1 hour. Neutralize with HCl.

Oxidative Degradation: Dissolve the drug in diluent, add 30% H₂O₂, and keep at 60 °C

under reflux for about 1 hour.

Thermal Degradation: Keep the solid drug substance at 80 °C for 24 hours, then prepare a

solution.

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm and 366 nm)

for 48 hours, then prepare a solution.
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Analysis: Inject the standard, sample, and stressed sample solutions into the HPLC system

and record the chromatograms.

Data Evaluation: Assess the peak purity of Guanfacine in the presence of its degradation

products. Calculate the amount of Guanfacine hydrochloride in the samples.

Radioligand Binding Assay for α2A-Adrenergic Receptor
This is a generalized protocol for determining the binding affinity of Guanfacine hydrochloride to

the α2A-adrenergic receptor.

Objective: To determine the inhibition constant (Kᵢ) of Guanfacine hydrochloride for the α2A-

adrenergic receptor.

Materials:

Cell membranes expressing the human α2A-adrenergic receptor.

Radioligand (e.g., [³H]-Rauwolscine or a similar α2-AR antagonist).

Guanfacine hydrochloride (test compound).

Non-specific ligand (e.g., 10 µM Phentolamine).

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Glass fiber filters.

Cell harvester.

Liquid scintillation counter and scintillation fluid.

Procedure:

Preparation of Reagents:

Prepare serial dilutions of Guanfacine hydrochloride in the binding buffer.
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Dilute the radioligand in the binding buffer to a concentration near its dissociation constant

(Kₐ).

Assay Setup (in a 96-well plate, in triplicate):

Total Binding: Add 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell

membranes.

Non-specific Binding (NSB): Add 25 µL of the non-specific ligand, 25 µL of radioligand, and

50 µL of cell membranes.

Competition Binding: Add 25 µL of Guanfacine hydrochloride at various concentrations, 25

µL of radioligand, and 50 µL of cell membranes.

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a

sufficient time to reach equilibrium (e.g., 60 minutes).

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of

each well through the glass fiber filters using a cell harvester. Wash the filters multiple times

with ice-cold binding buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Guanfacine

hydrochloride concentration.

Determine the IC₅₀ value (the concentration of Guanfacine that inhibits 50% of the specific

binding of the radioligand) using non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L]

is the concentration of the radioligand and Kₐ is its dissociation constant.
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Synthesis Overview
Several synthetic routes for Guanfacine hydrochloride have been reported. A common

approach involves the following key steps:

Methanolysis: 2,6-Dichlorophenylacetonitrile is subjected to methanolysis in the presence of

a strong acid like sulfuric acid to yield methyl 2,6-dichlorophenylacetate.

Condensation: The resulting ester is then condensed with guanidine in a suitable solvent

such as isopropanol to form Guanfacine base.

Salt Formation: The Guanfacine base is subsequently treated with an ethanolic solution of

hydrochloric acid to produce the final product, Guanfacine hydrochloride, which can be

purified by recrystallization.

Alternative methods may start from 2,6-dichlorophenylacetic acid or 2,6-dichlorophenylacetyl

chloride. The choice of synthetic route can be influenced by factors such as yield, purity, cost of

starting materials, and environmental considerations.

Conclusion
This technical guide provides a consolidated resource for understanding the fundamental

properties of Guanfacine hydrochloride. The tabulated data allows for easy reference to its

physicochemical and pharmacokinetic parameters. The detailed signaling pathway and

experimental workflows, visualized using DOT language, offer a clear conceptual framework for

its mechanism and analysis. The provided experimental protocols serve as a practical starting

point for researchers engaged in the study and development of this important therapeutic

agent. Further investigation into its interactions with other receptor systems and the

development of novel analytical techniques will continue to refine our understanding of

Guanfacine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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